![molecular formula C19H19F3O4 B14607239 Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate CAS No. 58594-78-8](/img/structure/B14607239.png)
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)phenol with 4-nitrophthalonitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction forms an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
- Ethyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
Uniqueness
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is unique due to its specific propyl ester group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl counterparts. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
58594-78-8 |
|---|---|
Fórmula molecular |
C19H19F3O4 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
propyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |
InChI |
InChI=1S/C19H19F3O4/c1-3-12-24-18(23)13(2)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,3,12H2,1-2H3 |
Clave InChI |
XAYHEHPTDWFCMT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
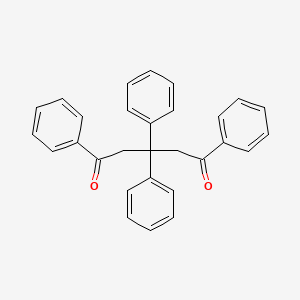
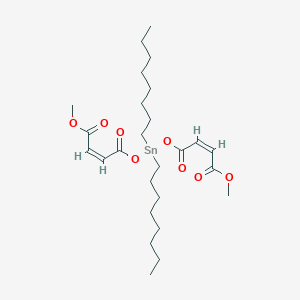


![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)
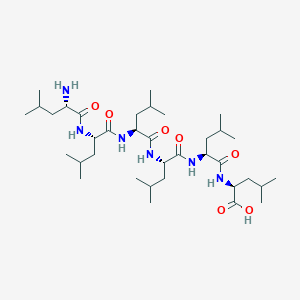

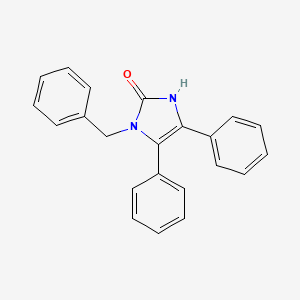
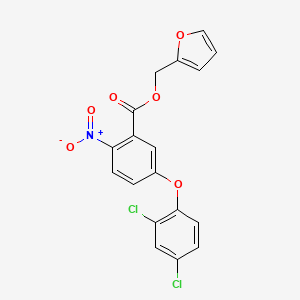

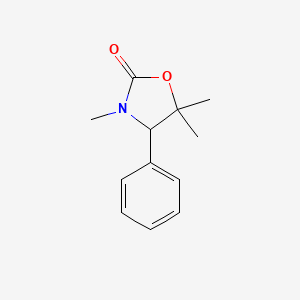
![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
